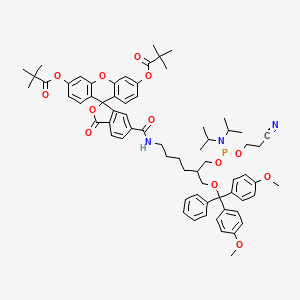
6-Fam-dmt-PA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxyfluorescein-dimethoxytrityl-phosphoramidite (6-Fam-dmt-PA) is a derivative of fluorescein, a widely used fluorescent dye. This compound is primarily utilized in the synthesis of oligonucleotides, where it serves as a fluorescent label. The 6-carboxyfluorescein moiety provides strong fluorescence, making it an excellent choice for various molecular biology applications, including real-time PCR, DNA sequencing, and molecular beacon assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fam-dmt-PA involves the reaction of 6-carboxyfluorescein with dimethoxytrityl chloride and phosphoramidite reagentsThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated oligonucleotide synthesizers are employed to incorporate the this compound into oligonucleotides. The process is optimized for high yield and purity, ensuring consistent quality for research and diagnostic applications .
Chemical Reactions Analysis
Types of Reactions
6-Fam-dmt-PA undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles, leading to the formation of phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl groups
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as alcohols or amines in the presence of a base.
Oxidation: Iodine in the presence of water or other oxidizing agents.
Deprotection: Acidic conditions, often using trichloroacetic acid
Major Products Formed
Phosphate Triesters: Formed after oxidation of phosphite triesters.
Deprotected Fluorescein Derivatives: Resulting from the removal of the dimethoxytrityl group
Scientific Research Applications
6-Fam-dmt-PA is extensively used in various scientific research applications:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in real-time PCR, DNA sequencing, and molecular beacon assays to detect and quantify nucleic acids.
Medicine: Utilized in diagnostic assays to identify genetic mutations and infectious agents.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control .
Mechanism of Action
The mechanism of action of 6-Fam-dmt-PA involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The 6-carboxyfluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled molecules. The phosphoramidite group facilitates the incorporation of the dye into oligonucleotides during synthesis .
Comparison with Similar Compounds
6-Fam-dmt-PA is compared with other similar compounds such as:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein derivative used for labeling proteins and nucleic acids. Unlike this compound, FITC contains an isothiocyanate group, which reacts with amines.
Tetrachlorofluorescein (TET): A derivative of fluorescein with four chlorine atoms, used for multicolor detection in DNA sequencing.
Hexachlorofluorescein (HEX): Similar to TET but with six chlorine atoms, providing different spectral properties .
This compound is unique due to its specific use in oligonucleotide synthesis and its stable amide linkage, which prevents isomer formation during synthesis .
Properties
Molecular Formula |
C68H78N3O13P |
|---|---|
Molecular Weight |
1176.3 g/mol |
IUPAC Name |
[6-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C68H78N3O13P/c1-44(2)71(45(3)4)85(79-38-18-36-69)80-43-46(42-78-67(48-20-14-13-15-21-48,49-23-27-51(76-11)28-24-49)50-25-29-52(77-12)30-26-50)19-16-17-37-70-61(72)47-22-33-55-58(39-47)68(84-62(55)73)56-34-31-53(81-63(74)65(5,6)7)40-59(56)83-60-41-54(32-35-57(60)68)82-64(75)66(8,9)10/h13-15,20-35,39-41,44-46H,16-19,37-38,42-43H2,1-12H3,(H,70,72) |
InChI Key |
ODJKPDRSCITVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
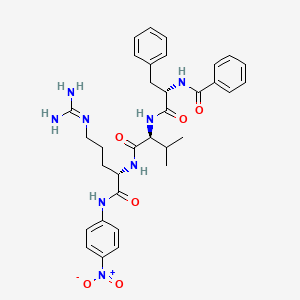
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
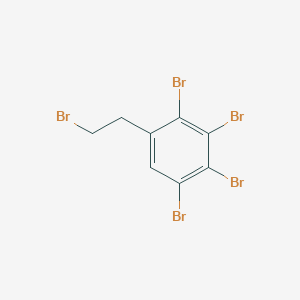
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

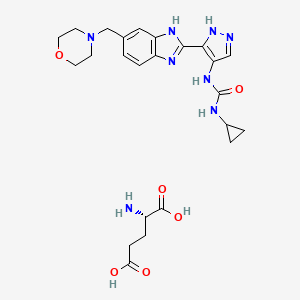
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
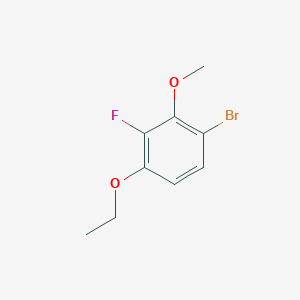
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
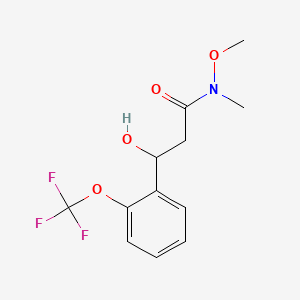
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
